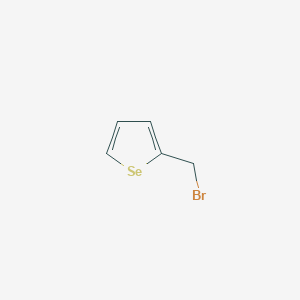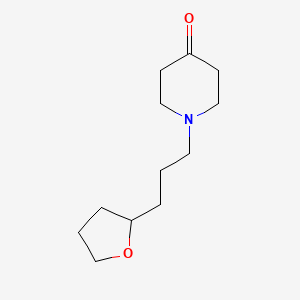![molecular formula C15H13NO3 B15223162 Ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate](/img/structure/B15223162.png)
Ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes an indole core fused with a benzo ring and functionalized with an ethyl ester group at the 2-position and a keto group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of indole derivatives with ethyl acetoacetate in the presence of a catalyst like p-toluenesulfonic acid can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. The choice of solvents, catalysts, and reaction conditions are crucial factors in scaling up the synthesis for industrial applications .
化学反応の分析
Types of Reactions
Ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
Ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The indole core is known to bind with high affinity to various receptors, influencing cellular processes such as signal transduction and gene expression .
類似化合物との比較
Similar Compounds
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl indole-2-carboxylate: Lacks the keto group at the 3-position.
Indole-3-acetic acid: A naturally occurring plant hormone with a carboxyl group at the 3-position instead of an ester group
Uniqueness
Ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity. Its combination of an indole core with a benzo ring and specific substituents makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C15H13NO3 |
|---|---|
分子量 |
255.27 g/mol |
IUPAC名 |
ethyl 3-oxo-1,2-dihydrobenzo[f]indole-2-carboxylate |
InChI |
InChI=1S/C15H13NO3/c1-2-19-15(18)13-14(17)11-7-9-5-3-4-6-10(9)8-12(11)16-13/h3-8,13,16H,2H2,1H3 |
InChIキー |
QSZCDDUCZDLIOS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(=O)C2=CC3=CC=CC=C3C=C2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Iodo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15223082.png)





![5-((3,5-Dichloropyridin-4-yl)thio)-N-(1,1-dioxidobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide](/img/structure/B15223145.png)





![8-Bromo-2,7-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15223186.png)
